molecular formula C14H14OS2 B11713740 1-(Methylsulfanyl)-4-[4-(methylsulfanyl)phenoxy]benzene CAS No. 35370-99-1

1-(Methylsulfanyl)-4-[4-(methylsulfanyl)phenoxy]benzene

Katalognummer: B11713740
CAS-Nummer: 35370-99-1
Molekulargewicht: 262.4 g/mol
InChI-Schlüssel: JRDVJUWGULNZLR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Methylsulfanyl)-4-[4-(methylsulfanyl)phenoxy]benzene is an organic compound characterized by the presence of two methylsulfanyl groups attached to a benzene ring, with one of the benzene rings further connected to a phenoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(Methylsulfanyl)-4-[4-(methylsulfanyl)phenoxy]benzene can be synthesized through a multi-step process involving the following key steps:

    Formation of 4-(methylsulfanyl)phenol: This intermediate can be prepared by the reaction of 4-bromophenol with methylthiolate in the presence of a base such as sodium hydroxide.

    Etherification: The 4-(methylsulfanyl)phenol is then reacted with 1-bromo-4-(methylsulfanyl)benzene in the presence of a suitable base like potassium carbonate to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The specific methods may vary depending on the scale and desired application.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Methylsulfanyl)-4-[4-(methylsulfanyl)phenoxy]benzene undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Substitution: Formation of substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

1-(Methylsulfanyl)-4-[4-(methylsulfanyl)phenoxy]benzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(methylsulfanyl)-4-[4-(methylsulfanyl)phenoxy]benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.

Vergleich Mit ähnlichen Verbindungen

1-(Methylsulfanyl)-4-[4-(methylsulfanyl)phenoxy]benzene can be compared with other similar compounds, such as:

    1-(Methylsulfanyl)-4-phenoxybenzene: Lacks the additional methylsulfanyl group, which may affect its reactivity and applications.

    4-(Methylsulfanyl)phenol: Contains only one methylsulfanyl group and a hydroxyl group, leading to different chemical properties and uses.

The uniqueness of this compound lies in its dual methylsulfanyl groups and phenoxy linkage, which confer distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

35370-99-1

Molekularformel

C14H14OS2

Molekulargewicht

262.4 g/mol

IUPAC-Name

1-methylsulfanyl-4-(4-methylsulfanylphenoxy)benzene

InChI

InChI=1S/C14H14OS2/c1-16-13-7-3-11(4-8-13)15-12-5-9-14(17-2)10-6-12/h3-10H,1-2H3

InChI-Schlüssel

JRDVJUWGULNZLR-UHFFFAOYSA-N

Kanonische SMILES

CSC1=CC=C(C=C1)OC2=CC=C(C=C2)SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.